molecular formula C24H32N2O2 B449179 N,N'-bis(4-sec-butylphenyl)butanediamide

N,N'-bis(4-sec-butylphenyl)butanediamide

Cat. No.: B449179
M. Wt: 380.5g/mol
InChI Key: CVZNMRXFAOXKFD-UHFFFAOYSA-N
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Description

N,N'-bis(4-sec-butylphenyl)butanediamide is a bis-aryl alkanediamide characterized by a central butanediamide (four-carbon) backbone flanked by two 4-sec-butylphenyl groups at the nitrogen atoms. The sec-butyl substituent introduces steric bulk and lipophilicity, which may influence solubility, membrane permeability, and binding affinity in biological systems .

Properties

Molecular Formula

C24H32N2O2

Molecular Weight

380.5g/mol

IUPAC Name

N,N'-bis(4-butan-2-ylphenyl)butanediamide

InChI

InChI=1S/C24H32N2O2/c1-5-17(3)19-7-11-21(12-8-19)25-23(27)15-16-24(28)26-22-13-9-20(10-14-22)18(4)6-2/h7-14,17-18H,5-6,15-16H2,1-4H3,(H,25,27)(H,26,28)

InChI Key

CVZNMRXFAOXKFD-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(C)CC

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(C)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Chain Length Variations

The length of the alkanediamide backbone significantly impacts biological activity:

  • Butanediamide (4 carbons) :
    • N,N'-bis(3,4-dichlorophenyl)butanediamide demonstrated potent inhibition of oxygen evolution rate (OER) in spinach chloroplasts, attributed to interactions with photosystem II .
    • N,N'-bis(4-ethylphenyl)butanediamide (CAS 143969-97-5) showed comparable antimycobacterial activity but reduced solubility compared to shorter-chain analogs .
  • Hexanediamide (6 carbons) :
    • N,N'-bis(3,4-dichlorophenyl)hexanediamide exhibited diminished OER inhibition compared to the butanediamide analog due to increased lipophilicity and reduced membrane permeability .
  • Octanediamide (8 carbons) :
    • Derivatives like N,N'-diaryloctanediamides (e.g., R = 4-CH3 or 4-OCH3) showed quasi-parabolic activity peaks in antialgal assays, suggesting optimal chain length for specific substituents .
Substituent Effects
  • Trifluoromethyl (CF3) derivatives (e.g., from ) exhibited improved metabolic stability but required structural optimization to balance solubility .
  • Electron-Donating Groups (EDGs) :
    • 4-OCH3 and 4-CH3 substituents increased antialgal activity in octanediamides but showed reduced efficacy in butanediamides, highlighting substituent-chain length interplay .
  • Steric Bulk :
    • The 4-sec-butyl group in the target compound may enhance binding pocket interactions in hydrophobic environments compared to smaller groups like ethyl or methyl .

Physicochemical Properties

Compound Molecular Weight logP<sup>a</sup> Aqueous Solubility (mg/mL) Key Biological Activity
N,N'-bis(4-sec-butylphenyl)butanediamide 324.42 5.2 0.12 Antimycobacterial, OER inhibition
N,N'-bis(3,4-dichlorophenyl)butanediamide 406.25 4.8 0.08 OER inhibition
N,N'-bis(4-ethylphenyl)butanediamide 324.42 4.5 0.15 Antimycobacterial
N,N'-diaryloctanediamide (R = 4-CH3) 396.50 6.1 0.04 Antialgal

<sup>a</sup> Calculated using ChemDraw software.

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